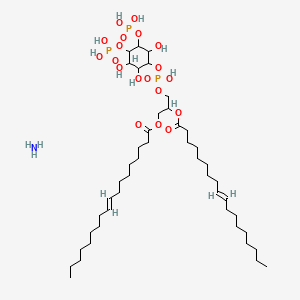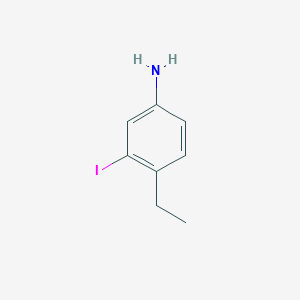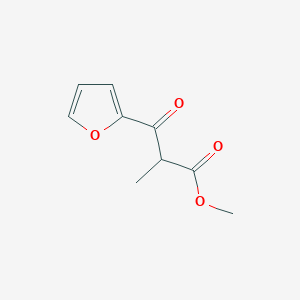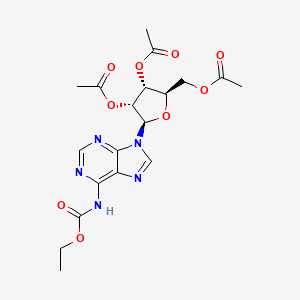
1,2-dioleoyl-sn-glycero-3-phospho-(1'-Myo-inositol-4',5'-bisphosphate) (aMMoniuM salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-dioleoyl-sn-glycero-3-phospho-(1’-Myo-inositol-4’,5’-bisphosphate) (ammonium salt): is a phosphoinositide, a type of phospholipid that plays a critical role in cellular signaling. This compound is a minor component of cell membranes but is essential for various cellular processes, including signal transduction and membrane trafficking .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-dioleoyl-sn-glycero-3-phospho-(1’-Myo-inositol-4’,5’-bisphosphate) (ammonium salt) typically involves the esterification of glycerol with oleic acid, followed by phosphorylation and subsequent attachment of the inositol ring. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes stringent quality control measures to ensure the compound’s purity and stability. The final product is usually lyophilized and stored at low temperatures to maintain its integrity .
Analyse Des Réactions Chimiques
Types of Reactions: 1,2-dioleoyl-sn-glycero-3-phospho-(1’-Myo-inositol-4’,5’-bisphosphate) (ammonium salt) undergoes various chemical reactions, including hydrolysis, phosphorylation, and dephosphorylation. These reactions are crucial for its role in cellular signaling .
Common Reagents and Conditions:
Hydrolysis: Catalyzed by phospholipase C, resulting in the formation of inositol 1,4,5-triphosphate (IP3) and diacylglycerol (DAG).
Phosphorylation: Involves kinases such as PI 3-kinase, converting it to PI (3,4,5)P3.
Dephosphorylation: Catalyzed by phosphatases, reverting it to its original form.
Major Products: The major products formed from these reactions include IP3, DAG, and PI (3,4,5)P3, all of which are vital for downstream signaling pathways .
Applications De Recherche Scientifique
1,2-dioleoyl-sn-glycero-3-phospho-(1’-Myo-inositol-4’,5’-bisphosphate) (ammonium salt) is extensively used in scientific research due to its role in cellular signaling. Its applications include:
Chemistry: Used as a model compound to study lipid interactions and membrane dynamics.
Biology: Investigated for its role in cellular processes such as endocytosis, exocytosis, and cytoskeletal rearrangements.
Medicine: Explored for its potential in drug delivery systems and as a target for therapeutic interventions in diseases like cancer and neurodegenerative disorders.
Industry: Utilized in the development of biosensors and diagnostic tools.
Mécanisme D'action
The compound exerts its effects by acting as a substrate for various enzymes involved in cellular signaling pathways. It is hydrolyzed by phospholipase C to produce IP3 and DAG, which then activate downstream signaling components such as protein kinase C and calcium channels. Additionally, it can be phosphorylated by PI 3-kinase to form PI (3,4,5)P3, which activates the AKT pathway, crucial for cell survival and proliferation .
Comparaison Avec Des Composés Similaires
- 1,2-dioleoyl-sn-glycero-3-phospho-(1’-Myo-inositol-3’,4’-bisphosphate) (ammonium salt)
- 1,2-dioleoyl-sn-glycero-3-phospho-(1’-Myo-inositol-3’,5’-bisphosphate) (ammonium salt)
- 1,2-dioleoyl-sn-glycero-3-phospho-(1’-Myo-inositol-3’,4’,5’-trisphosphate) (ammonium salt)
Uniqueness: 1,2-dioleoyl-sn-glycero-3-phospho-(1’-Myo-inositol-4’,5’-bisphosphate) (ammonium salt) is unique due to its specific role in the IP3/DAG pathway and its ability to be phosphorylated to form PI (3,4,5)P3, making it a critical component in multiple signaling pathways .
Propriétés
Formule moléculaire |
C45H88NO19P3 |
|---|---|
Poids moléculaire |
1040.1 g/mol |
Nom IUPAC |
azane;[3-[hydroxy-(2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl)oxyphosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate |
InChI |
InChI=1S/C45H85O19P3.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(46)59-35-37(61-39(47)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)36-60-67(57,58)64-43-40(48)41(49)44(62-65(51,52)53)45(42(43)50)63-66(54,55)56;/h17-20,37,40-45,48-50H,3-16,21-36H2,1-2H3,(H,57,58)(H2,51,52,53)(H2,54,55,56);1H3/b19-17+,20-18+; |
Clé InChI |
FWDOQVLMXPDBBT-ZGWGUCJNSA-N |
SMILES isomérique |
CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)O)O)OC(=O)CCCCCCC/C=C/CCCCCCCC.N |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)O)O)OC(=O)CCCCCCCC=CCCCCCCCC.N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4-Hydroxybenzoyl-coenzyme A; (Acyl-CoA); [M+H]+](/img/structure/B12079119.png)





